molecular formula C21H15ClF3NO3 B3035844 [4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate CAS No. 338750-31-5

[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B3035844
CAS No.: 338750-31-5
M. Wt: 421.8 g/mol
InChI Key: FGSQVTDXQDNWPL-UHFFFAOYSA-N
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Description

[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate: is a chemical compound with the molecular formula C21H15ClF3NO3. It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable methylating agent to form the intermediate [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl chloride.

    Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoic acid in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate: is utilized in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl benzoate
  • [4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] benzoate
  • [4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-hydroxybenzoate

Uniqueness

The presence of the methoxy group in [4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate distinguishes it from similar compounds. This functional group can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO3/c1-28-16-8-4-14(5-9-16)20(27)29-17-6-2-13(3-7-17)10-19-18(22)11-15(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSQVTDXQDNWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate
Reactant of Route 3
[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate
Reactant of Route 4
[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate
Reactant of Route 5
[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate
Reactant of Route 6
[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate

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